Biotin-16-UTP (tetrasodium)

Description

Biotin-16-UTP (tetrasodium) is a biotinylated uridine triphosphate analog widely used in molecular biology for non-radioactive RNA labeling. It serves as a substrate for RNA polymerases (e.g., SP6, T3, T7) during in vitro transcription, enabling the incorporation of biotin into RNA transcripts. This facilitates downstream applications such as Northern blotting, in situ hybridization, and RNA-protein interaction studies .

Properties

Molecular Formula |

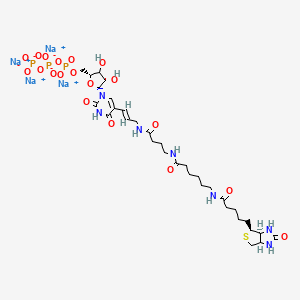

C32H48N7Na4O19P3S |

|---|---|

Molecular Weight |

1051.7 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,4S,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C32H52N7O19P3S.4Na/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27?,28-,30+;;;;/m0..../s1 |

InChI Key |

XZXSGZXJRIHQQJ-FRRAGVDUSA-J |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@H](C([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-16-UTP (tetrasodium) involves the chemical modification of UTP to introduce a biotin moiety. The process typically includes the following steps:

Activation of UTP: UTP is activated using a coupling reagent such as carbodiimide.

Biotinylation: The activated UTP is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) to form Biotin-16-UTP.

Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity

Industrial Production Methods: Industrial production of Biotin-16-UTP (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of UTP and biotin-NHS are reacted under controlled conditions.

Purification: The crude product is purified using industrial-scale HPLC.

Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency

Chemical Reactions Analysis

Types of Reactions: Biotin-16-UTP (tetrasodium) primarily undergoes substitution reactions during its synthesis and application. The biotin moiety is introduced through a nucleophilic substitution reaction with UTP.

Common Reagents and Conditions:

Reagents: UTP, biotin-NHS, carbodiimide.

Conditions: The reactions are typically carried out in aqueous buffers at neutral pH and room temperature

Major Products: The major product of these reactions is Biotin-16-UTP (tetrasodium), which is used for RNA labeling in various molecular biology applications .

Scientific Research Applications

Chemistry: Biotin-16-UTP (tetrasodium) is used in the synthesis of biotinylated RNA, which can be used in various biochemical assays and studies.

Biology: In molecular biology, Biotin-16-UTP (tetrasodium) is used as a substrate for RNA polymerases (T7, T3, and SP6) in in vitro transcription reactions. The biotinylated RNA produced can be detected using streptavidin-based methods, making it useful for studying gene expression and RNA-protein interactions .

Medicine: Biotin-16-UTP (tetrasodium) is used in diagnostic assays to detect specific RNA sequences. It is also used in the development of RNA-based therapeutics and vaccines .

Industry: In the biotechnology industry, Biotin-16-UTP (tetrasodium) is used in the production of biotinylated RNA for various applications, including microarray target preparation and RNA amplification .

Mechanism of Action

Biotin-16-UTP (tetrasodium) functions as a substrate for RNA polymerases, replacing UTP in the transcription reaction. The biotin moiety allows the resulting RNA to be easily detected and captured using streptavidin-based methods. The molecular targets include RNA polymerases and streptavidin, which binds to biotin with high affinity .

Comparison with Similar Compounds

Key Properties :

- Chemical Formula : C₃₂H₄₈N₇Na₄O₁₉P₃S .

- Molecular Weight : 1,051.7 g/mol (tetrasodium salt) .

- Purity : ≥99.5% (HPLC) .

- Storage : -20°C; stable for 2 years .

- Applications : RNA labeling, RNA probe generation, chromatin structure analysis .

The biotin moiety is attached via a 16-carbon linker, optimizing both enzymatic incorporation into RNA and subsequent detection via streptavidin conjugates .

Comparison with Similar Compounds

Biotin-16-dUTP

Key Differences :

- Base and Application : Biotin-16-dUTP contains deoxyuridine triphosphate (dUTP), making it suitable for DNA labeling (e.g., nick translation, random priming, PCR) rather than RNA transcription .

- Molecular Weight : 947.78 g/mol (free acid) .

- Linker Impact : The 16-carbon linker enhances biotin-avidin binding efficiency but may reduce incorporation into DNA compared to shorter linkers (e.g., Biotin-11-dUTP) .

- Purity : 85–100% (HPLC) .

- Enzyme Compatibility: Compatible with DNA polymerases (Taq, Klenow) and reverse transcriptases .

Applications : Southern blotting, DNA sequencing, fluorescence in situ hybridization (FISH) .

Biotin-11-UTP

Key Differences :

Biotin-16-dCTP

Key Differences :

- Base and Application: Contains deoxycytidine triphosphate (dCTP), used for DNA labeling in PCR and chromatin immunoprecipitation (ChIP) .

- Molecular Weight : 944.78 g/mol (free acid) .

- Enzyme Compatibility : Incorporated by DNA polymerases and terminal transferases .

Applications : DNA-protein interaction studies, epigenetic modification analysis .

Biotin-16-ddUTP

Key Differences :

- Structure : Dideoxyuridine triphosphate (ddUTP), which terminates DNA chain elongation during sequencing .

- Molecular Weight : 955.5 g/mol (lithium salt) .

- Applications : 3’-end labeling of DNA, Sanger sequencing .

Comparative Data Table

Research Findings and Practical Considerations

Linker Length Trade-offs :

- Longer linkers (e.g., 16-carbon) enhance biotin detection by reducing steric hindrance but may slightly reduce incorporation efficiency into nucleic acids .

- Shorter linkers (e.g., 11-carbon) improve enzymatic incorporation but require optimized detection protocols .

Salt Formulations :

- Biotin-16-UTP is commonly available as a tetrasodium or lithium salt, affecting solubility and storage stability .

Protocol Optimization :

Q & A

Q. How is Biotin-16-UTP incorporated into RNA during in vitro transcription, and what polymerases are compatible?

Biotin-16-UTP is enzymatically incorporated into RNA via phage RNA polymerases (e.g., T7, T3, SP6) during transcription. The biotin moiety is linked to the uridine base via a 16-atom spacer, minimizing steric hindrance. Optimal incorporation requires a 1:3 ratio of Biotin-16-UTP to unmodified UTP to maintain transcription efficiency while ensuring sufficient labeling . Validate incorporation using gel-shift assays (biotinylated RNA migrates slightly slower) or streptavidin-based detection systems .

Q. What methods are recommended for detecting biotinylated RNA probes generated with Biotin-16-UTP?

Streptavidin-conjugated alkaline phosphatase (AP) or horseradish peroxidase (HRP) is commonly used for chemiluminescent detection. For fluorescence-based assays, pair with streptavidin-Alexa Fluor conjugates. Ensure stringent washing (e.g., 0.1% SDS in PBS) to reduce non-specific binding . Normalize signals using housekeeping genes (e.g., GAPDH, β-actin) to account for variability in probe concentration .

Q. How should Biotin-16-UTP solutions be stored to maintain stability?

Store at -20°C in nuclease-free buffers (pH 7.0–7.5). Avoid freeze-thaw cycles by aliquoting into single-use volumes. Purity (>99.5%) should be confirmed via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve low signal intensity in Biotin-16-UTP-labeled RNA hybridization assays?

Low signals may arise from inefficient transcription, RNA degradation, or steric hindrance during probe binding. Troubleshoot by:

Q. What strategies enable multiplexed detection when combining Biotin-16-UTP with other nucleotide analogs (e.g., fluorophores)?

Co-incorporate Biotin-16-UTP with fluorophore-labeled nucleotides (e.g., Cy5-UTP) during transcription. Use sequential detection: first, image fluorescence signals, then strip membranes and re-probe with streptavidin-AP for biotin detection. Ensure spectral separation to avoid cross-talk .

Q. How does Biotin-16-UTP compare to aminoallyl-UTP for RNA labeling in quantitative studies?

Biotin-16-UTP provides direct labeling, while aminoallyl-UTP requires post-transcriptional biotinylation via NHS-ester chemistry. Direct incorporation reduces handling time but may lower transcription efficiency due to the bulkier biotin tag. For quantitative applications (e.g., RNA-Seq), aminoallyl-UTP offers flexibility in label choice (e.g., biotin, fluorescein) but introduces additional purification steps .

Q. What controls are critical when using Biotin-16-UTP in nuclear run-on assays to measure transcription rates?

Include:

- Negative control : Omit Biotin-16-UTP to assess background binding.

- Housekeeping gene normalization : Spike in exogenous RNA (e.g., lacZ) to control for capture efficiency .

- RNase treatment : Confirm signal loss after RNase digestion to verify RNA-specific labeling .

Methodological and Data Analysis Considerations

Q. How can researchers quantify the incorporation efficiency of Biotin-16-UTP in transcribed RNA?

Use spectrophotometry to measure the A260/A280 ratio, but note that biotin absorbs at 280 nm, skewing purity estimates. Alternatively, perform a streptavidin bead-binding assay: immobilize RNA on beads, quantify unbound RNA via Qubit, and calculate the percentage bound .

Q. What are the limitations of Biotin-16-UTP in live-cell RNA tracking applications?

Biotin-16-UTP is membrane-impermeable, restricting its use to in vitro or permeabilized-cell systems. For live-cell studies, consider microinjection or electroporation for intracellular delivery, but validate cell viability post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.